2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile
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Overview
Description
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Methoxyimino Intermediate: The reaction begins with the formation of the methoxyimino intermediate by reacting 2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Addition of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the Propylidene Group: The final step involves the reaction of the intermediate with malononitrile under basic conditions to form the propylidene group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Investigation of its properties for use in organic electronics and optoelectronic devices.
Biological Studies: Exploration of its biological activity and potential as a bioactive molecule in various assays.
Mechanism of Action
The mechanism of action of 2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Properties
Molecular Formula |
C15H15FN4O |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile |
InChI |
InChI=1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-5-3-4-6-14(12)16/h3-6,8H,7,11H2,1-2H3/b19-8- |
InChI Key |
WSALCLGSSBYRPV-UWVJOHFNSA-N |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N\OCC1=CC=CC=C1F |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=CC=C1F |
Origin of Product |
United States |
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